molecular formula C15H27NO2 B13816347 2-(N-Butanoyl-N-(2-hydroxyethyl)aminomethyl)-3-methylnorbornane CAS No. 36398-79-5

2-(N-Butanoyl-N-(2-hydroxyethyl)aminomethyl)-3-methylnorbornane

Cat. No.: B13816347
CAS No.: 36398-79-5
M. Wt: 253.38 g/mol
InChI Key: TYZDPGJCSCZDFF-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)-N-[(3-methyl-2-norbornyl)methyl]butyramide is a synthetic organic compound It is characterized by its unique molecular structure, which includes a hydroxyethyl group, a norbornyl group, and a butyramide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxyethyl)-N-[(3-methyl-2-norbornyl)methyl]butyramide typically involves the reaction of 2-hydroxyethylamine with 3-methyl-2-norbornylmethyl chloride, followed by the addition of butyric anhydride. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction. The mixture is usually stirred at room temperature for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of N-(2-Hydroxyethyl)-N-[(3-methyl-2-norbornyl)methyl]butyramide may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent product quality and high yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxyethyl)-N-[(3-methyl-2-norbornyl)methyl]butyramide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The norbornyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide or thiolates in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of N-(2-oxoethyl)-N-[(3-methyl-2-norbornyl)methyl]butyramide.

    Reduction: Formation of N-(2-hydroxyethyl)-N-[(3-methyl-2-norbornyl)methyl]butylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-Hydroxyethyl)-N-[(3-methyl-2-norbornyl)methyl]butyramide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Hydroxyethyl)-N-[(3-methyl-2-norbornyl)methyl]butyramide involves its interaction with specific molecular targets. The hydroxyethyl group may form hydrogen bonds with biological molecules, while the norbornyl group provides steric hindrance, affecting the compound’s binding affinity and specificity. The butyramide moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Hydroxyethyl)-N-[(2-methyl-2-norbornyl)methyl]butyramide
  • N-(2-Hydroxyethyl)-N-[(3-methyl-2-norbornyl)methyl]propionamide
  • N-(2-Hydroxyethyl)-N-[(3-methyl-2-norbornyl)methyl]acetate

Uniqueness

N-(2-Hydroxyethyl)-N-[(3-methyl-2-norbornyl)methyl]butyramide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the norbornyl group, in particular, distinguishes it from other similar compounds, providing unique steric and electronic effects that influence its reactivity and interactions.

Properties

CAS No.

36398-79-5

Molecular Formula

C15H27NO2

Molecular Weight

253.38 g/mol

IUPAC Name

N-(2-hydroxyethyl)-N-[(3-methyl-2-bicyclo[2.2.1]heptanyl)methyl]butanamide

InChI

InChI=1S/C15H27NO2/c1-3-4-15(18)16(7-8-17)10-14-11(2)12-5-6-13(14)9-12/h11-14,17H,3-10H2,1-2H3

InChI Key

TYZDPGJCSCZDFF-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N(CCO)CC1C(C2CCC1C2)C

Origin of Product

United States

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